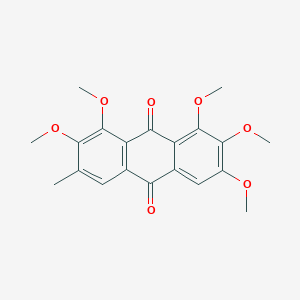
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione typically involves the methoxylation of an anthracene-9,10-dione derivative. The process may include the use of methanol and a suitable catalyst under controlled temperature and pressure conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure consistent quality and yield, possibly through the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to dihydroanthracene derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the anthracene-9,10-dione core play crucial roles in its binding affinity and activity . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with oxidative stress pathways and DNA .
Comparación Con Compuestos Similares
Similar Compounds
1,2,6,7,8-Pentamethoxy-3-methylanthraquinone: Similar in structure but with different methoxy group positions.
2,3-Dimethoxy-6-methylanthracene-9,10-dione: Fewer methoxy groups and different substitution pattern.
2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione: Contains a hydroxyl group instead of one methoxy group.
Uniqueness
1,2,3,7,8-Pentamethoxy-6-methylanthracene-9,10-dione is unique due to its specific arrangement of methoxy groups and the presence of a methyl group on the anthracene-9,10-dione core.
Propiedades
Número CAS |
81892-82-2 |
|---|---|
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1,2,3,7,8-pentamethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C20H20O7/c1-9-7-10-13(19(26-5)17(9)24-3)16(22)14-11(15(10)21)8-12(23-2)18(25-4)20(14)27-6/h7-8H,1-6H3 |
Clave InChI |
FVJRXHCWZJCSIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


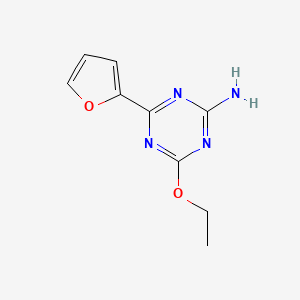


![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
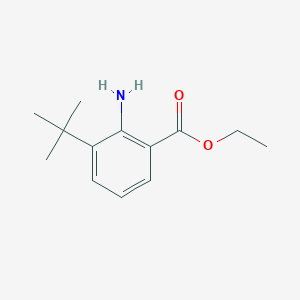
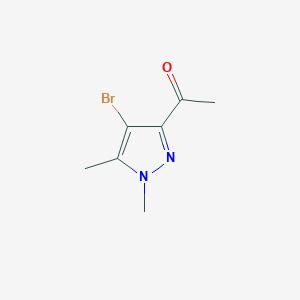
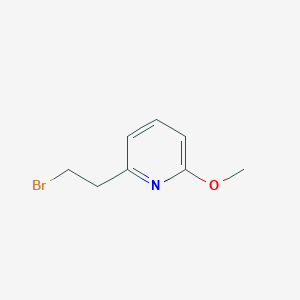
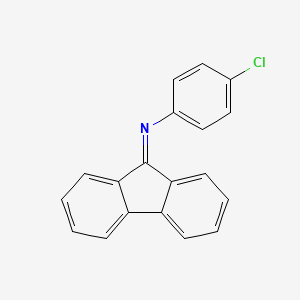
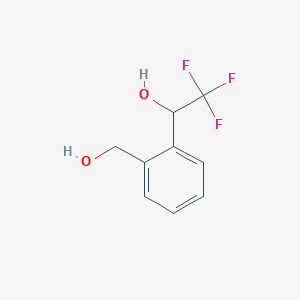

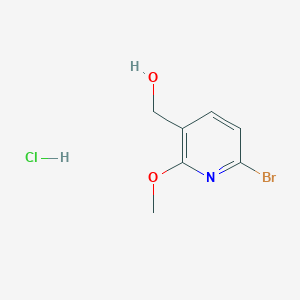
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
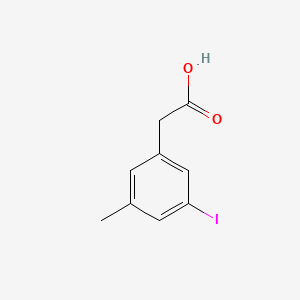
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
